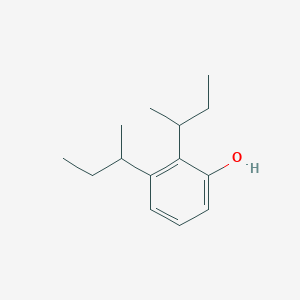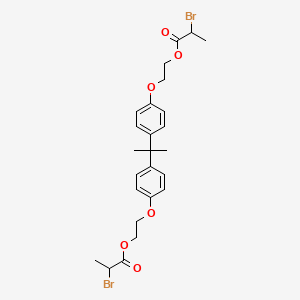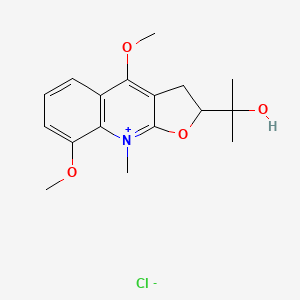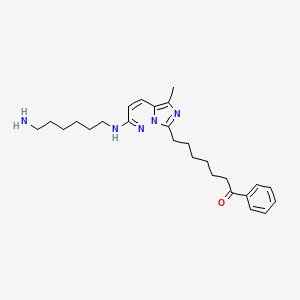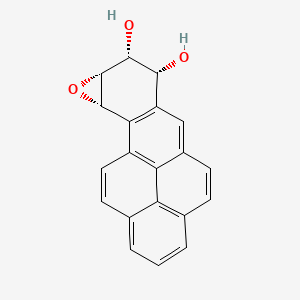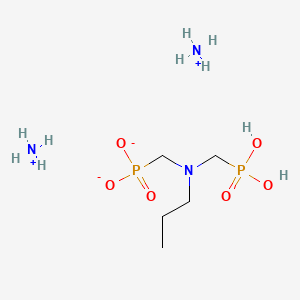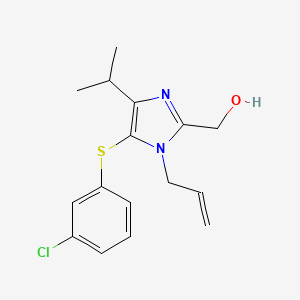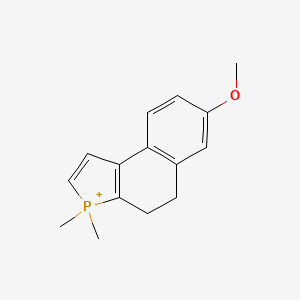
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether is a complex organic compound that belongs to the class of phosphindoles. These compounds are characterized by the presence of a phosphorus atom within a heterocyclic ring structure. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether typically involves multi-step organic reactions. A common approach might include:
Formation of the Phosphindole Core: This can be achieved through cyclization reactions involving phosphorus-containing precursors.
Introduction of the Dimethyl Groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Ether Formation:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Methods such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form phosphine oxides.
Reduction: Reaction with reducing agents to modify the phosphorus oxidation state.
Substitution: Nucleophilic or electrophilic substitution reactions at the phosphorus atom or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Participating in Redox Reactions: Influencing cellular redox states.
Comparison with Similar Compounds
Similar Compounds
Phosphindole Derivatives: Compounds with similar phosphorus-containing heterocyclic structures.
Phosphine Oxides: Oxidized forms of phosphindoles.
Phosphorus-Containing Ligands: Used in coordination chemistry and catalysis.
Uniqueness
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether is unique due to its specific substitution pattern and the presence of the methyl ether group, which may confer distinct chemical and biological properties compared to other phosphindole derivatives.
Properties
CAS No. |
73376-65-5 |
|---|---|
Molecular Formula |
C15H18OP+ |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
7-methoxy-3,3-dimethyl-4,5-dihydrobenzo[e]phosphindol-3-ium |
InChI |
InChI=1S/C15H18OP/c1-16-12-5-6-13-11(10-12)4-7-15-14(13)8-9-17(15,2)3/h5-6,8-10H,4,7H2,1-3H3/q+1 |
InChI Key |
MUVAEEJLQZKZOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)[P+](C=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


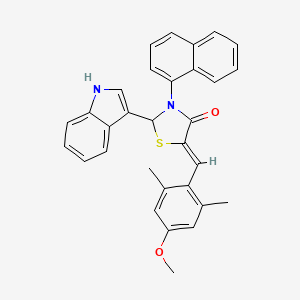
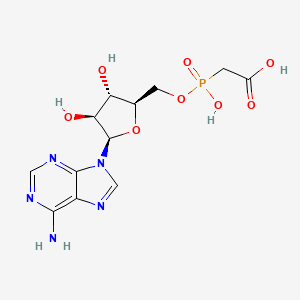
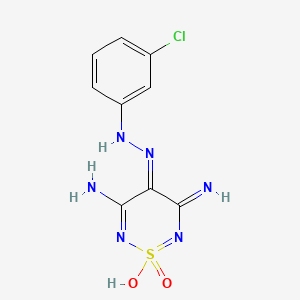
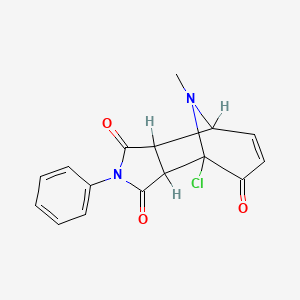
![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
